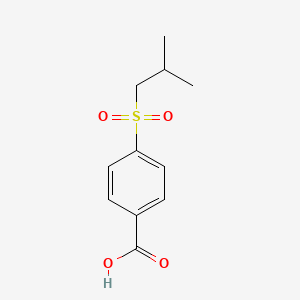
4-(Isobutylsulfonyl)benzoic acid
概要
説明
4-(Isobutylsulfonyl)benzoic acid, also known as 4-ISB, is a synthetic organic compound commonly used in laboratory research. It is a structural analog of 4-hydroxybenzoic acid and is used as a versatile building block for the synthesis of a variety of compounds. 4-ISB is a useful reagent in organic synthesis, and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-(Isobutylsulfonyl)benzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, sulfonamides, and quinolines. It has also been used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds. Additionally, it has been used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase.
作用機序
The mechanism of action of 4-(Isobutylsulfonyl)benzoic acid is not completely understood, but it is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme and block its activity. This inhibition is thought to be due to the presence of an isobutyl group, which is able to form hydrogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood, but it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can lead to a variety of effects, such as decreased inflammation, decreased pain, and improved wound healing. Additionally, it is believed to have effects on the metabolism of fatty acids, which could lead to improved cardiovascular health.
実験室実験の利点と制限
The main advantage of using 4-(Isobutylsulfonyl)benzoic acid in lab experiments is its versatility. It can be used as a starting material for the synthesis of a variety of organic compounds, and can also be used as an inhibitor of enzymes. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is that its mechanism of action is not well-understood, so it is difficult to predict its effects.
将来の方向性
There are a number of potential future directions for the study of 4-(Isobutylsulfonyl)benzoic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in pharmaceuticals, agrochemicals, and materials science. Finally, further research could be done to explore its potential therapeutic effects, such as its potential to reduce inflammation and improve wound healing.
特性
IUPAC Name |
4-(2-methylpropylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKNLHUSEFYSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

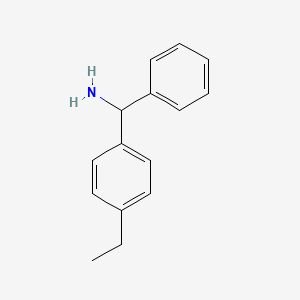
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
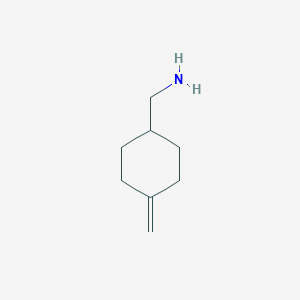
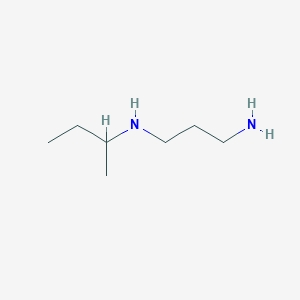
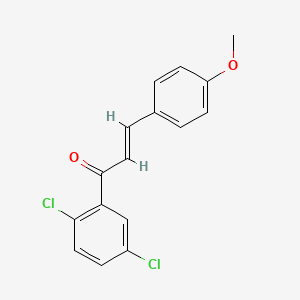
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)
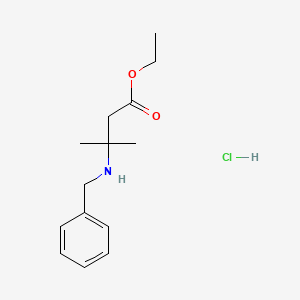


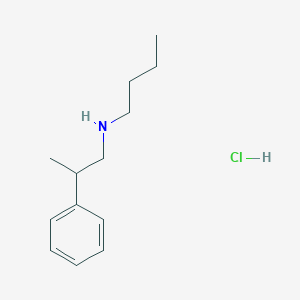
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)